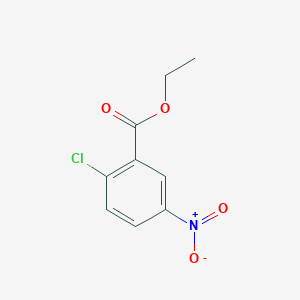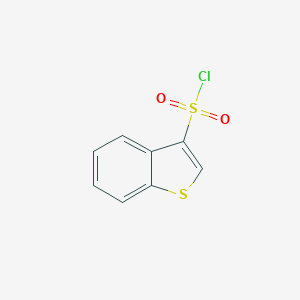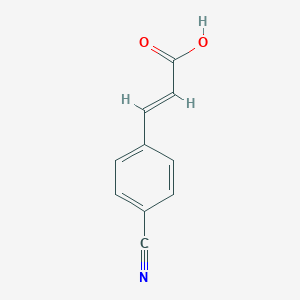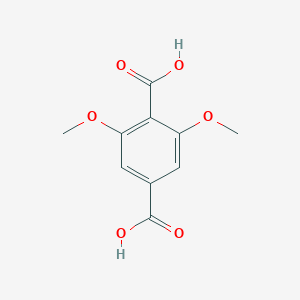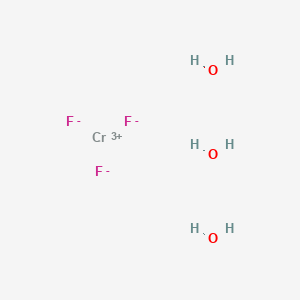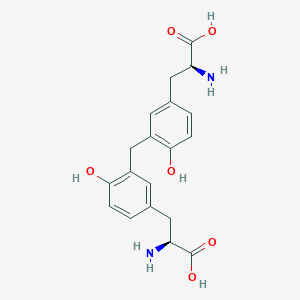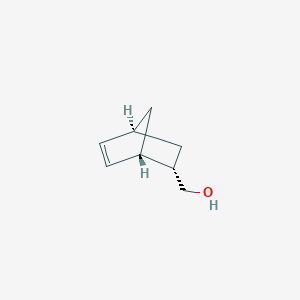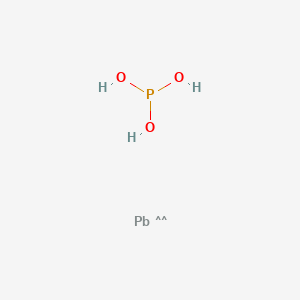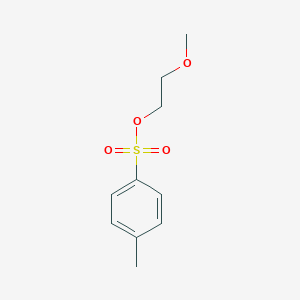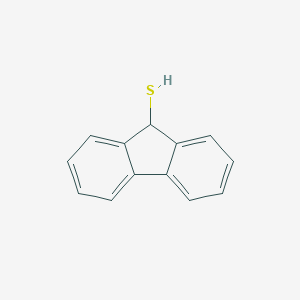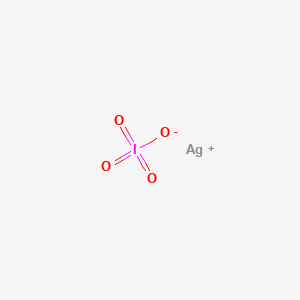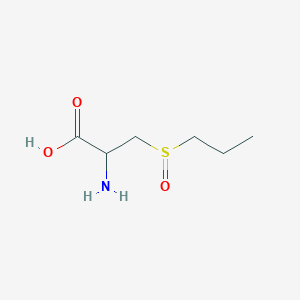
3-(Propylsulphinyl)-L-alanine
Descripción general
Descripción
3-(Propylsulphinyl)-L-alanine, also known as PSAL, is a sulfur-containing amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound was first isolated from Allium species, including garlic, and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Aplicaciones Científicas De Investigación
Anticancer Therapeutics
“S-propyl-L-cysteine sulfoxide” has shown potential in cancer treatment. It’s used in a targeted prodrug enzyme system for malignant solid tumor xenografts . The compound, in combination with Methionine γ-Lyase-Daidzein, has demonstrated significant tumor growth suppression in vitro and in vivo, particularly against colon, pancreatic, and prostate cancer cells .
Cardiovascular Health
Compounds from the Allium species, which include “S-propyl-L-cysteine sulfoxide”, have been observed to reduce platelet aggregation and thrombus formation. This suggests a beneficial role in preventing cardiovascular diseases by inhibiting pathways that lead to blood clots .
Antibacterial Applications
The organosulfur compounds of Allium species, such as “S-propyl-L-cysteine sulfoxide”, exhibit antibacterial activities. These properties are harnessed in the development of new antibacterial agents that can be used to treat various bacterial infections .
Antioxidant Properties
“S-propyl-L-cysteine sulfoxide” is part of the rich organosulfur profile of Allium species known for their antioxidant activities. These properties are crucial in the development of supplements and pharmaceuticals aimed at combating oxidative stress-related diseases .
Neurological Disorders
Research indicates that organosulfur compounds, including “S-propyl-L-cysteine sulfoxide”, may have neuroprotective effects. This opens up possibilities for their use in treating or managing neurological conditions such as Alzheimer’s and Parkinson’s disease .
Diabetes Management
The same compound has been linked to potential benefits in diabetes management. Its presence in Allium species is associated with the prevention of diabetes-related complications, possibly through its effects on blood sugar levels and insulin sensitivity .
Liver Health
“S-propyl-L-cysteine sulfoxide” may contribute to liver health by providing hepatoprotective effects. This could be particularly beneficial in the treatment of liver diseases and in reducing the impact of hepatotoxic substances .
Agricultural Applications
In agriculture, “S-propyl-L-cysteine sulfoxide” can be explored for its potential use in plant protection and growth enhancement. Its antibacterial and antioxidant properties could be beneficial in developing more resilient crop varieties .
Propiedades
IUPAC Name |
(2R)-2-amino-3-propylsulfinylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-2-3-11(10)4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKMSAGUCSIIAH-ITZCMCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylsulphinyl)-L-alanine | |
CAS RN |
17795-24-3 | |
| Record name | S-Propyl-L-cysteine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17795-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Propylsulphinyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(propylsulphinyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Propylsulphinyl)-L-alanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGA6J86U26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of S-propyl-L-cysteine sulfoxide in biological systems?
A1: S-propyl-L-cysteine sulfoxide itself is not directly cytotoxic. Its activity stems from its role as a substrate for enzymes like alliinase (EC 4.4.1.4). Alliinase catalyzes the conversion of S-propyl-L-cysteine sulfoxide into volatile thiosulfinates, particularly dipropyl thiosulfinate. [, ] This compound exhibits cytotoxic and anticancer properties. [, ] Therefore, the biological effects observed are a result of the enzymatic conversion product rather than the sulfoxide itself.
Q2: How does the structure of S-propyl-L-cysteine sulfoxide influence its recognition and processing by alliinase?
A2: While specific structural studies are limited within the provided research, studies comparing different S-alk(en)yl-L-cysteine sulfoxides suggest that the alkyl chain length and presence of unsaturation can influence alliinase activity. [, ] For instance, alliinase exhibits the highest specific activity for S-(2-propenyl)-L-cysteine sulfoxide (alliin). [] This suggests that the propyl group in S-propyl-L-cysteine sulfoxide plays a role in substrate recognition and binding to the alliinase active site.
Q3: What is the significance of S-propyl-L-cysteine sulfoxide in the context of Allium vegetables?
A3: S-propyl-L-cysteine sulfoxide, along with other S-alk(en)yl-L-cysteine sulfoxides, serves as a flavor precursor in Allium vegetables like onions and garlic. [, , ] Upon disruption of the plant tissue (e.g., cutting, crushing), these sulfoxides come into contact with alliinase, leading to the formation of volatile thiosulfinates, which are responsible for the characteristic aroma and flavor of these vegetables. [, ]
Q4: Beyond its role in flavor, are there any potential therapeutic applications of S-propyl-L-cysteine sulfoxide being investigated?
A4: While not directly therapeutic, S-propyl-L-cysteine sulfoxide is being investigated as a component of enzyme prodrug therapy for cancer. [, , , ] This strategy involves using a modified enzyme, such as C115H methionine γ-lyase conjugated with daidzein (C115H MGL-Dz), to specifically target tumor cells. [, , , ] The enzyme then catalyzes the conversion of S-propyl-L-cysteine sulfoxide into the cytotoxic dipropyl thiosulfinate at the tumor site, potentially reducing systemic toxicity. [, , , ]
Q5: What in vitro and in vivo models have been used to study the anticancer potential of the C115H MGL-Dz/S-propyl-L-cysteine sulfoxide system?
A5: Several human cancer cell lines, including breast (MCF7, SKBR3, T47D), colon (HT29, COLO205, HCT116, SW620), pancreatic (MIA PaCa2, Panc1), and prostate (DU145, PC3, 22Rv1) have been utilized in vitro. [, , , ] In vivo studies have employed subcutaneous xenograft models in Balb/c nude mice using various human tumor cell lines. [, , , ]
Q6: What are the primary challenges and future directions in utilizing the C115H MGL-Dz/S-propyl-L-cysteine sulfoxide system for cancer treatment?
A6: Challenges include optimizing the delivery of C115H MGL-Dz specifically to tumor cells and ensuring sufficient S-propyl-L-cysteine sulfoxide concentrations at the tumor site. [, , , ] Further research is needed to fully elucidate the mechanisms of action of dipropyl thiosulfinate in inducing cancer cell death and to assess potential long-term toxicity and efficacy in preclinical and clinical settings. [, , , ]
Q7: What analytical techniques are used to identify and quantify S-propyl-L-cysteine sulfoxide in plant material and biological samples?
A7: High-performance liquid chromatography (HPLC) is a common method for analyzing S-propyl-L-cysteine sulfoxide and other S-alk(en)yl-L-cysteine sulfoxides in Allium species. [, ] Gas chromatography-mass spectrometry (GC-MS) after derivatization, such as tert-butyldimethylsilylation, is another sensitive technique used for quantification. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



